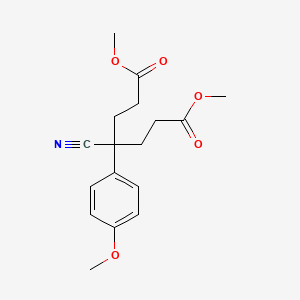
Dimethyl-4-cyano-4-(4-methoxyphenyl)pimelate
Cat. No. B8548920
M. Wt: 319.4 g/mol
InChI Key: PTUHEEGICRDZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03979444
Procedure details


A mixture of 36.75 g. (0.25 mole) of the known compound (p-methoxyphenyl)acetonitrile and 116 ml. of methyl methacrylate in 120 ml. of t-butyl alcohol is heated to reflux. The heat is removed and 38 ml. of 40% methanolic Triton B in 56 ml. of t-butyl alcohol quickly added. After about 4 hours of heating at reflux the mixture is allowed to cool and taken up in water and benzene. The organic layer is washed successively with 2.5 N hydrochloric acid, water and brine and then evaporated to dryness. The residue is distilled under vacuum, first at 40 mm. of mercury to remove excess methyl acrylate and then at 0.6 to 0.75 mm. to give 55.9 g. (70.2% yield) of dimethyl-4-cyano-4-(4-methoxyphenyl)pimelate, having a boiling point of 205° to 210°C. The NMR spectrum of the compound confirms its expected structure.
[Compound]
Name
known compound
Quantity
0.25 mol
Type
reactant
Reaction Step One




Yield
70.2%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]#[N:11])=[CH:5][CH:4]=1.[C:12]([O:17][CH3:18])(=[O:16])[C:13](C)=[CH2:14]>C(O)(C)(C)C>[CH3:18][O:17][C:12](=[O:16])[CH2:13][CH2:14][C:9]([C:10]#[N:11])([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[CH2:14][CH2:13][C:12]([O:17][CH3:18])=[O:16]
|
Inputs


Step One
[Compound]
|
Name
|
known compound
|
|
Quantity
|
0.25 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)CC#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 36.75 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The heat is removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of t-butyl alcohol quickly added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After about 4 hours of heating
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed successively with 2.5 N hydrochloric acid, water and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue is distilled under vacuum, first at 40 mm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of mercury to remove excess methyl acrylate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 55.9 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CCC(CCC(=O)OC)(C1=CC=C(C=C1)OC)C#N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
